molecular formula C24H19NO2 B5550819 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- CAS No. 93338-95-5

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl-

Cat. No.: B5550819
CAS No.: 93338-95-5
M. Wt: 353.4 g/mol
InChI Key: DCZHJBLDUSQNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl-: is an organic heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoxazine ring into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-
  • 2H-3,1-Benzoxazine, 2-(3-furanyl)-1,4-dihydro-
  • 2H-3,1-Benzoxazine, 2-(2-thienyl)-1,4-dihydro-

Uniqueness

2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl- is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(furan-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(27-24)22-16-9-17-26-22/h1-17,23,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZHJBLDUSQNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425018
Record name 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93338-95-5
Record name 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.